2,6-Diisopropylpyridine physical properties and specifications
2,6-Diisopropylpyridine physical properties and specifications
An In-Depth Technical Guide to 2,6-Diisopropylpyridine: Properties, Specifications, and Applications
For the modern researcher, synthetic chemist, and drug development professional, the precise selection of reagents is paramount to achieving desired reactivity and selectivity. Among the vast arsenal of available tools, sterically hindered non-nucleophilic bases occupy a crucial niche. This guide provides a comprehensive technical overview of 2,6-diisopropylpyridine, a prominent member of this class, detailing its fundamental properties, commercial specifications, and critical applications. The causality behind its unique reactivity, grounded in the interplay of electronic effects and steric hindrance, will be a central theme.
Molecular Structure and Physicochemical Properties
2,6-Diisopropylpyridine, systematically named 2,6-di(propan-2-yl)pyridine, is a derivative of pyridine where the hydrogen atoms at the 2 and 6 positions are replaced by bulky isopropyl groups. This substitution is the cornerstone of its chemical behavior.
The core of its utility lies in the steric shielding of the nitrogen atom's lone pair of electrons. While the inductive effect of the two isopropyl groups slightly increases the electron density on the nitrogen, making it a reasonably strong base, the significant steric bulk physically obstructs the nitrogen from acting as a nucleophile and attacking electrophilic centers like carbonyl carbons.[1] This unique combination of properties—basicity without nucleophilicity—is highly sought after in organic synthesis.
Table 1: Core Physical and Chemical Properties of 2,6-Diisopropylpyridine
| Property | Value | Source(s) |
| CAS Number | 6832-21-9 | [2] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 194-196 °C | |
| Melting Point | -12 °C | |
| Density | ~0.885 - 0.893 g/cm³ at 25 °C | |
| pKa of Conjugate Acid | 5.34 | |
| InChIKey | LFMMVPZBLJZNGE-UHFFFAOYSA-N | [2] |
Commercial Specifications and Purity Assessment
For reproducible and reliable results in research and development, understanding the specifications of commercially available 2,6-diisopropylpyridine is essential.
Typical Specifications: Commercial grades of 2,6-diisopropylpyridine are typically offered at purities of 97% or higher. The primary impurities often stem from the synthesis route, which commonly involves the alkylation of 2,6-lutidine. Potential impurities may therefore include:
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Residual 2,6-lutidine (starting material)
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2-Isopropyl-6-methylpyridine (mono-alkylation product)
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Solvent residues from purification
Table 2: Typical Commercial Specifications
| Parameter | Specification Range |
| Purity (by GC) | ≥ 97.0% - 99.0% |
| Water Content | ≤ 0.1% - 0.5% |
| Color (APHA) | ≤ 50 - 100 |
Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a robust method for verifying the purity of 2,6-diisopropylpyridine and identifying potential volatile impurities. GC-MS is the ideal technique due to the compound's volatility and thermal stability.
Rationale: Gas chromatography separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum ("fingerprint") for definitive identification.
Methodology:
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Sample Preparation:
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Prepare a 1 mg/mL stock solution of the 2,6-diisopropylpyridine sample in a volatile solvent such as dichloromethane or ethyl acetate.
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Perform serial dilutions to create calibration standards if quantitative analysis of specific impurities is required.
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Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a split/splitless injector.
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Column: A nonpolar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm), is recommended.
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: Increase to 250 °C at a rate of 15 °C/min.
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Hold: Hold at 250 °C for 5 minutes.
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Mass Spectrometer:
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Transfer Line Temperature: 260 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Mode: Full scan from m/z 40 to 300.
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Data Analysis:
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Identify the main peak corresponding to 2,6-diisopropylpyridine by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). The molecular ion peak should be observed at m/z = 163.
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Identify impurity peaks by analyzing their respective mass spectra.
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Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
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Caption: Workflow for GC-MS Purity Assessment of 2,6-Diisopropylpyridine.
Spectroscopic Profile
A thorough understanding of the spectroscopic signature of 2,6-diisopropylpyridine is critical for reaction monitoring and quality control.
Table 3: Typical Spectroscopic Data for 2,6-Diisopropylpyridine
| Technique | Region / Chemical Shift (δ) | Assignment and Interpretation |
| ¹H NMR | ~7.5 ppm (t, J ≈ 7.7 Hz) | Pyridine H4: The single proton at the C4 position of the pyridine ring. It appears as a triplet due to coupling with the two equivalent H3/H5 protons. |
| ~7.1 ppm (d, J ≈ 7.7 Hz) | Pyridine H3/H5: The two equivalent protons at the C3 and C5 positions. They appear as a doublet due to coupling with the H4 proton. | |
| ~3.1 ppm (sept, J ≈ 6.9 Hz) | Isopropyl CH: The two equivalent methine protons of the isopropyl groups. The septet arises from coupling to the six equivalent methyl protons of its own isopropyl group. | |
| ~1.2 ppm (d, J ≈ 6.9 Hz) | Isopropyl CH₃: The twelve equivalent methyl protons of the two isopropyl groups. They appear as a doublet due to coupling with the single methine proton. | |
| ¹³C NMR | ~163 ppm | Pyridine C2/C6: The two equivalent carbons bearing the isopropyl substituents. |
| ~136 ppm | Pyridine C4: The carbon at the para-position to the nitrogen. | |
| ~118 ppm | Pyridine C3/C5: The two equivalent carbons meta to the nitrogen. | |
| ~35 ppm | Isopropyl CH: The two equivalent methine carbons. | |
| ~22 ppm | Isopropyl CH₃: The four equivalent methyl carbons. | |
| FTIR | ~3050 cm⁻¹ | Aromatic C-H Stretch: Characteristic of sp² C-H bonds on the pyridine ring. |
| 2960-2870 cm⁻¹ | Aliphatic C-H Stretch: Strong absorptions from the sp³ C-H bonds of the isopropyl groups. | |
| 1580-1560 cm⁻¹ | Aromatic C=C and C=N Stretch: Characteristic vibrations of the pyridine ring. |
Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.
Key Applications in Chemical Synthesis
The primary utility of 2,6-diisopropylpyridine is as a proton scavenger in reactions that generate strong acids, particularly when the substrates or products are sensitive to nucleophilic attack.
Application Example: Formation of a Vinyl Triflate
The conversion of a ketone to a vinyl triflate is a foundational step in many cross-coupling reactions (e.g., Suzuki, Stille). This transformation requires a strong, non-nucleophilic base to trap the triflic acid (TfOH) byproduct, which is a potent superacid. Using a nucleophilic base like pyridine could lead to unwanted side reactions, such as the formation of a pyridinium salt. 2,6-Diisopropylpyridine is an ideal choice for this purpose.
Caption: Role of 2,6-Diisopropylpyridine in Vinyl Triflate Formation.
Experimental Protocol: Triflation of Cyclohexanone
Rationale: This protocol demonstrates the use of 2,6-diisopropylpyridine to facilitate the efficient conversion of cyclohexanone to its corresponding vinyl triflate by trapping the generated triflic acid.
Materials:
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Cyclohexanone
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Trifluoromethanesulfonic anhydride (Tf₂O)
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2,6-Diisopropylpyridine
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, nitrogen inlet, and syringe
Procedure:
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Setup: Under a nitrogen atmosphere, add anhydrous DCM (e.g., 50 mL for a 10 mmol scale reaction) to a dry round-bottom flask equipped with a magnetic stir bar.
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Reagent Addition: Cool the flask to -78 °C using a dry ice/acetone bath.
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Add 2,6-diisopropylpyridine (1.5 equivalents) to the stirred solvent.
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Add cyclohexanone (1.0 equivalent) to the solution.
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Slowly add triflic anhydride (1.2 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution.
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Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude vinyl triflate can be purified by flash column chromatography on silica gel using a nonpolar eluent system (e.g., hexanes/ethyl acetate).
Solubility, Stability, and Safety
A comprehensive understanding of handling and storage is crucial for the safe and effective use of 2,6-diisopropylpyridine.
Table 4: Solubility Profile
| Solvent | Miscibility/Solubility | Rationale |
| Water | Sparingly soluble | The molecule is predominantly nonpolar, limiting its miscibility with water. |
| Dichloromethane | Miscible | Miscible with common chlorinated solvents. |
| Tetrahydrofuran (THF) | Miscible | Miscible with common ethereal solvents. |
| Toluene | Miscible | Miscible with aromatic hydrocarbon solvents. |
| Hexanes/Heptane | Miscible | Miscible with nonpolar alkane solvents. |
| Methanol/Ethanol | Soluble | Soluble in polar protic solvents, though less so than in nonpolar aprotic solvents. |
Stability and Storage: 2,6-Diisopropylpyridine is a chemically stable compound under standard laboratory conditions. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption. Keep it in a cool, dry, and well-ventilated area away from sources of ignition.[3]
Incompatibilities: It is incompatible with strong oxidizing agents. As a base, it will react exothermically with strong acids.
Safety and Handling: 2,6-Diisopropylpyridine presents several hazards that necessitate careful handling in a well-ventilated chemical fume hood.
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GHS Hazards:
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Flammable Liquid: Vapors may form explosive mixtures with air.
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Harmful if Swallowed.
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Causes Serious Eye Damage.
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Toxic if Inhaled.
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May Cause Respiratory Irritation.
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Toxic to Aquatic Life with Long-Lasting Effects.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. If there is a risk of inhalation, a respirator may be required.
References
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Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(6-DIISOPROPYLPHOSPHINOHEXYL)-PYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Diisopropylpyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Protection of Alcohols Using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-)-3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]
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Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
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Chemsrc. (n.d.). 2,6-Diisopropylpyridine | CAS#:6832-21-9. Retrieved from [Link]
